![molecular formula C7H6BrN3 B578451 2-溴-8-甲基-[1,2,4]三唑并[1,5-a]吡啶 CAS No. 1352723-51-3](/img/structure/B578451.png)

2-溴-8-甲基-[1,2,4]三唑并[1,5-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

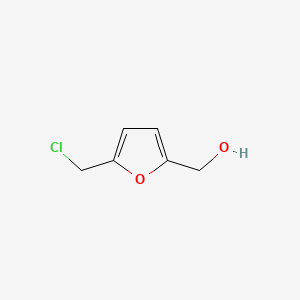

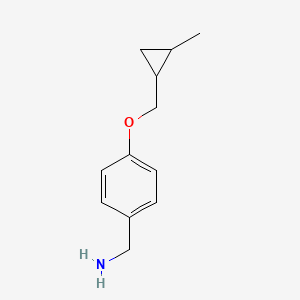

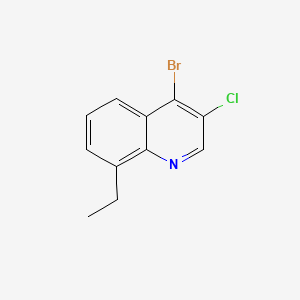

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a synthetic compound with the CAS Number: 1352723-51-3 . It has a molecular weight of 212.05 . The IUPAC name for this compound is 2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine, can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the reaction of 2-aminopyridines with nitriles .Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a five-membered aromatic azole chain that contains two carbon and three nitrogen atoms . This structure allows the compound to readily bind in biological systems with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridines are diverse. For instance, N-(2-pyridyl)guanidines can be converted to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines through a method based on catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system . Additionally, 2-Amino[1,2,4]pyrazolo[1,5-a]pyridines can be obtained by the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .Physical And Chemical Properties Analysis

The compound 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a solid at room temperature . It has a storage temperature of 28°C .科学研究应用

合成和化学性质

2-溴-8-甲基-[1,2,4]三唑并[1,5-a]吡啶及其衍生物因其合成应用和化学性质而被广泛研究。该化合物是合成各种杂环化合物的关键中间体,由于其多样的生物活性,这些化合物引起了极大的兴趣。一项值得注意的研究说明了从 3-(5-甲基-1-(对甲基苯基)-1H-1,2,3-三唑-4-基)-3-氧代丙-1-烯-1-醇钠盐合成一系列吡唑并[1,5-a]嘧啶、吡唑并[5,1-c]三嗪和噻二唑衍生物,展示了该化合物在化学转化中的多功能性 (Abdelriheem、Zaki 和 Abdelhamid,2017)。

晶体结构和分子相互作用

2-溴-8-甲基-[1,2,4]三唑并[1,5-a]吡啶衍生物的晶体结构和分子相互作用已经过分析,以更好地了解它们的固态性质。一项研究重点关注 2-取代的 5-吗啉甲基苯基三唑并[1,5-a]吡啶在固态中形成的不同超分子合成子,揭示了 2-取代基如何通过各种分子间相互作用影响晶体结构 (Chai 等人,2019)。

抗菌活性

已经探索了源自 2-溴-8-甲基-[1,2,4]三唑并[1,5-a]吡啶的化合物的抗菌特性,表明其潜在的药用应用。研究表明,某些衍生物对多种微生物菌株表现出显着的抗菌活性,包括金黄色葡萄球菌、大肠杆菌和铜绿假单胞菌,突出了该化合物在开发新型抗菌剂中的作用 (Lahmidi 等人,2019)。

有机合成应用

该化合物在有机合成中的用途,尤其是在构建复杂的分子骨架中的用途,已通过各种研究得到证实。例如,一种利用 2-溴-8-甲基-[1,2,4]三唑并[1,5-a]吡啶的新型合成方法促进了三唑并吡啶及其衍生物的高效合成,展示了该化合物在生成具有高产率的生物相关结构方面的适用性 (Bartels 等人,2015)。

作用机制

Target of Action

It’s worth noting that compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

The synthesis of similar compounds involves a tandem reaction that includes a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound in a short reaction time .

Biochemical Pathways

Related compounds have been found to impact various pathways associated with their targets, leading to downstream effects such as modulation of immune response, regulation of oxygen sensing, and alteration of signal transduction .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions, suggesting that certain environmental conditions such as temperature and pressure could potentially influence the compound’s synthesis and stability .

属性

IUPAC Name |

2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAJIYWYENWDIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856701 |

Source

|

| Record name | 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352723-51-3 |

Source

|

| Record name | 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B578371.png)

![1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578374.png)

![3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol](/img/structure/B578377.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate](/img/structure/B578381.png)